molecular formula C15H14N2O4S B2957436 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 923090-46-4

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2957436
CAS No.: 923090-46-4
M. Wt: 318.35
InChI Key: WLQPZFIKHUHRAO-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a unique combination of a dihydrobenzo[b][1,4]dioxin moiety and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophen-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The dihydrobenzo[b][1,4]dioxin moiety may interact with enzymes or receptors, while the thiophen-2-ylmethyl group can modulate the compound’s binding affinity and specificity . The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its combination of a dihydrobenzo[b][1,4]dioxin moiety and a thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties that can be leveraged in various scientific applications.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-14(16-9-11-2-1-7-22-11)15(19)17-10-3-4-12-13(8-10)21-6-5-20-12/h1-4,7-8H,5-6,9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQPZFIKHUHRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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